![molecular formula C9H15NO7 B1377984 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate CAS No. 1392803-05-2](/img/structure/B1377984.png)

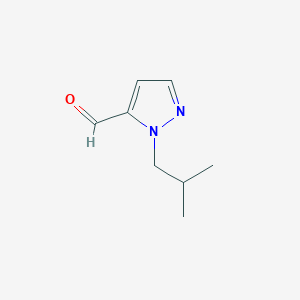

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

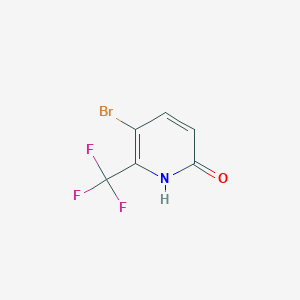

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate, also known as 6-ATO, is an organic compound with a molecular formula of C6H11NO4. It is a white crystalline solid with a melting point of 100-102 °C. 6-ATO has been studied for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

科学的研究の応用

Polymer Chemistry Applications

Copolymerization : Compounds similar to 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate have been used in copolymerization. For instance, copolymerization of 1,4,6-trioxaspiro[4.6]undecane with similar trioxaspiro compounds resulted in poly(cyclic orthoester) through single ring opening of the ether rings of the spiroorthoesters (Chikaoka, Takata, & Endo, 1991).

Polymerization Studies : Studies on polymerization with aluminum (III) acetylacetonate as a catalyst have shown that compounds like 2-methyl-1,4,6-trioxaspiro[4.6]undecane can form poly(orthoester) by selective ring-opening of the seven-membered ring (Chikaoka, Takata, & Endo, 1990).

Medicinal Chemistry and Drug Development

Antimalarial Agents : Some derivatives of trioxaspiro[4.5]decane, like 8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane, have shown promising activity against multi-drug resistant Plasmodium yoelii in mice and Plasmodium cynomolgi in rhesus monkeys, highlighting their potential as antimalarial agents (Singh et al., 2006).

Synthesis of Anticancer Compounds : The synthesis of 7,9-Diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones has been outlined, with these spirocycles being potently cytotoxic and providing insight into structural features required for this potency, indicating their relevance in cancer treatment research (D’Erasmo et al., 2014).

Organic Synthesis

Synthesis of Novel Structural Motifs : The stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from d-Glucose has been developed, providing novel structural motifs of spiroacetal natural products, which are central to the biological activity of many natural products like antibiotics and antitumor agents (Cuny, 2020).

Hydrolysis to δ-lactones : Research has shown that selective hydrolysis of 1,4,6-trioxaspiro[4.5]decane orthoesters to δ-lactones can be achieved using 2,3-dichloro-5,6-dicyanoquinone (DDQ) in aqueous acetone, an important reaction in organic synthesis (Vasudevan & Watt, 1994).

特性

IUPAC Name |

oxalic acid;1,4,8-trioxaspiro[4.5]decan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C2H2O4/c8-6-5-9-2-1-7(6)10-3-4-11-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAAUEAJWRKVMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C12OCCO2)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)

![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)

![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)

![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)

![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)